(+)-Cyclazocine-d3
Description
(+)-Cyclazocine-d3 is a deuterated analog of the opioid receptor modulator (+)-cyclazocine (CAS: 7313-87-3) . Deuteration involves replacing three hydrogen atoms with deuterium, a stable isotope, to alter pharmacokinetic properties such as metabolic stability and bioavailability. This modification is common in drug development to enhance compound utility in analytical studies, such as mass spectrometry-based quantification, where deuterated analogs serve as internal standards . The non-deuterated parent compound, (+)-cyclazocine, is a benzomorphan derivative with mixed opioid receptor activity (κ-opioid receptor agonism and μ-opioid receptor partial agonism), historically studied for analgesia and addiction treatment .
Properties
Molecular Formula |
C₁₈H₂₂D₃NO |
|---|---|
Molecular Weight |
274.42 |
Synonyms |
(2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol-d3; (+)-Cyclazocine-d3; (+)-cis-Cyclazocine-d3; (+)-α-Cyclazocine-d3; MCV 4511-d3; NIH 10449-d3; d-Cyclazocine-d3; _x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (+)-Cyclazocine-d3 vs. (-)-Cyclazocine-d3
Non-deuterated (+)-cyclazocine exhibits higher κ-opioid receptor affinity than its (-)-enantiomer, suggesting similar stereoselective differences in deuterated forms .
Table 1: Key Properties of Cyclazocine Derivatives
| Compound | CAS Number | Deuteration | Opioid Receptor Profile | Primary Use |
|---|---|---|---|---|
| (+)-Cyclazocine | 7313-87-3 | None | κ-agonist, μ-partial agonist | Analgesia research |
| This compound | Not listed | Yes (3H→D) | Presumed similar to parent | Analytical internal standard |
| (-)-Cyclazocine-d3 | Not listed | Yes (3H→D) | Lower κ-affinity (inferred) | Comparative metabolic studies |
Non-Deuterated vs. Deuterated Forms
Deuteration in this compound reduces hepatic metabolism via the isotope effect, prolonging half-life compared to (+)-cyclazocine. This is critical for its role in analytical workflows, where stable isotopic labeling minimizes interference with analyte detection .
Comparison with Other Deuterated Pharmaceuticals
While this compound is specific to opioid research, other deuterated compounds in the evidence (e.g., oseltamivir-d3 phosphate and oseltamivir-d3 acid) highlight broader trends in deuteration:
- Oseltamivir-d3 acid (CAS: 1242184-43-5): Active deuterated metabolite with enhanced stability for pharmacokinetic modeling .
Table 2: Deuteration Impact Across Drug Classes
| Compound | Therapeutic Class | Deuteration Purpose | Key Advantage |
|---|---|---|---|
| This compound | Opioid receptor | Analytical standardization | Reduces metabolic degradation |
| Oseltamivir-d3 acid | Antiviral | Metabolic stability | Improved half-life in plasma |
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